2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a 2,4-diarylquinoline derivative . Diarylquinoline molecules are known for their anticancer, antitubercular, antifungal, and antiviral activities . They are an integral component of various bioactive agents, displaying a wide range of biological activity .
Synthesis Analysis
The compound was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as available starting reagents through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .Molecular Structure Analysis
The structure of the compound was fully characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis .Chemical Reactions Analysis
The compound was synthesized through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .Physical and Chemical Properties Analysis
The physicochemical parameters (Lipinski’s descriptors) of the compound were calculated using the Molinspiration Cheminformatics software . The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .Scientific Research Applications
Herbicide Use
- Chloroacetamide as a Herbicide: Chloroacetamide derivatives, such as alachlor and metazachlor, are used as herbicides for controlling annual grasses and broad-leaved weeds in various crops including cotton, brassicas, maize, and soybeans. They inhibit fatty acid synthesis in algae, as studied in Scenedesmus Acutus (Weisshaar & Böger, 1989).
Antipsychotic Potential
- Novel Antipsychotic Agents: Certain pyrazol acetamide derivatives have shown potential as antipsychotic agents. For instance, compounds reducing spontaneous locomotion in mice without interacting with dopamine receptors have been explored for their antipsychotic-like profiles (Wise et al., 1987).
Structural Analysis
- Molecular Conformations: Studies on 4-antipyrine derivatives, which include 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, have revealed insights into different molecular conformations and hydrogen bonding in crystalline structures (Narayana et al., 2016).
Hydrolysis Studies
- Heterolysis of Pyrazol Derivatives: The acid and base-catalyzed hydrolysis of chloroacetamide derivatives like 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide have been studied, yielding insights into chemical structure changes and reaction pathways (Rouchaud et al., 2010).
Antimicrobial and Antitumor Activities
- Synthesis and Evaluation for Antimicrobial and Antitumor Activities: New pyrazole derivatives based on acetamide structures have been synthesized and evaluated for their antimicrobial and antitumor properties, demonstrating the potential for medical applications (Gouda et al., 2010).
Nonlinear Optical Properties
- Nonlinear Optical Behavior: Investigations into the nonlinear optical properties of acetamide structures, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been conducted to understand their potential in photonic devices like optical switches and modulators (Castro et al., 2017).
Future Directions
The compound could be further explored for its potential biological activities given its increased lipophilicity and thus permeability, which is an important descriptor for quinoline-based drug design . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-25(2)21-17(14-5-7-15(22)8-6-14)12-26(24-21)13-20(27)23-16-9-10-18(28-3)19(11-16)29-4/h5-12H,13H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVHTTHYSGBMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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